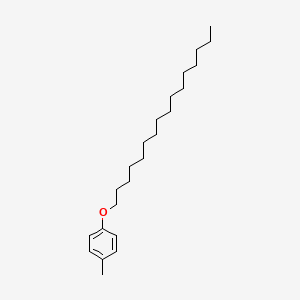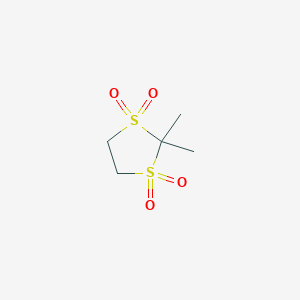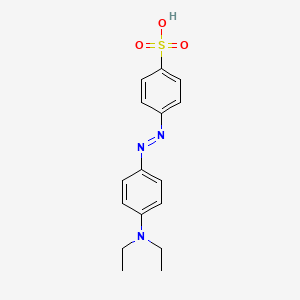
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine is a chemical compound that belongs to the class of organosilicon compounds It features a pyridine ring substituted with four chlorine atoms and a diphenylmethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine typically involves the reaction of 2,3,5,6-tetrachloropyridine with diphenylmethylsilane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the formation of the silicon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The silicon-carbon bond can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of silanols.
Reduction: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Scientific Research Applications
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets. The diphenylmethylsilyl group can interact with biological membranes and proteins, potentially altering their function. The chlorine atoms on the pyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-((Trimethylsilyl)methyl)-2,3,5,6-tetrachloropyridine
- 4-((Phenylmethylsilyl)-2,3,5,6-tetrachloropyridine
- 4-((Diphenylmethylsilyl)-2,3,5,6-tetrachloropyridine
Uniqueness
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine is unique due to the presence of the diphenylmethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
31397-65-6 |
|---|---|
Molecular Formula |
C18H13Cl4NSi |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
methyl-diphenyl-(2,3,5,6-tetrachloropyridin-4-yl)silane |
InChI |
InChI=1S/C18H13Cl4NSi/c1-24(12-8-4-2-5-9-12,13-10-6-3-7-11-13)16-14(19)17(21)23-18(22)15(16)20/h2-11H,1H3 |
InChI Key |
HNSUWZXCAFNCHD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C(=NC(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



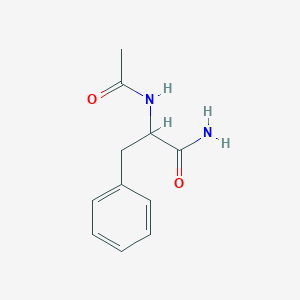

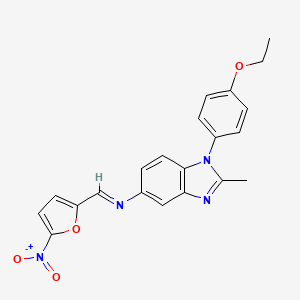
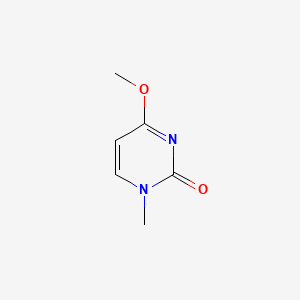
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)
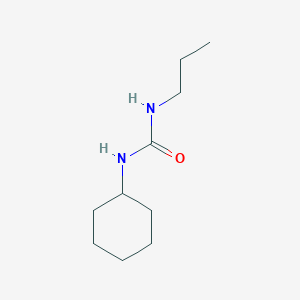
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
